molecular formula C22H19BrFN7O2S3 B2506059 N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide CAS No. 393840-26-1

N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Cat. No.: B2506059
CAS No.: 393840-26-1
M. Wt: 608.52
InChI Key: JWKLUKSPPLLDQF-UHFFFAOYSA-N
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Description

N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C22H19BrFN7O2S3 and its molecular weight is 608.52. The purity is usually 95%.
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Biological Activity

The compound N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex molecule that incorporates multiple pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.

Structure and Properties

The molecular formula of the compound is C26H27BrN8O4S4C_{26}H_{27}BrN_8O_4S_4, indicating a complex arrangement that includes bromophenyl and thiadiazole groups known for their biological significance. The presence of multiple heterocycles enhances its potential as a drug candidate.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related thiadiazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 2.32μg/mL2.32\,\mu g/mL against MCF-7 and HepG2 cell lines, indicating potent anticancer activity .

The structure-activity relationship (SAR) studies suggest that modifications in substituents can significantly enhance anticancer efficacy. For example:

  • Substituting different aryl groups can lead to variations in activity levels.
  • The introduction of lipophilic groups improved the interaction with cancer cell membranes, thus enhancing cytotoxicity .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activities. Research indicates that modifications to the thiadiazole nucleus can yield compounds with inhibitory effects on various enzymes such as acetylcholinesterase and lipoxygenase . These enzymes are crucial in several physiological processes and are often targets for drug development.

Case Studies and Research Findings

Numerous studies have been conducted on related compounds with promising results:

  • Thiadiazole Derivatives : A study demonstrated that 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities including antimicrobial and anticancer effects . The incorporation of aryl groups significantly enhanced these properties.
  • Cytotoxicity Assays : In a comparative study, several derivatives were tested against different cancer cell lines (e.g., MCF-7 and SK-OV-3). Compounds showed varying degrees of cytotoxicity with some exhibiting selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells, leading to increased DNA fragmentation—an essential pathway in cancer treatment .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values as low as 2.32 µg/mL
Enzyme InhibitionInhibitory effects on acetylcholinesterase
AntimicrobialBroad spectrum including antibacterial properties

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFN7O2S3/c1-2-34-22-30-28-20(36-22)26-18(32)12-35-21-29-27-17(31(21)16-8-6-14(23)7-9-16)11-25-19(33)13-4-3-5-15(24)10-13/h3-10H,2,11-12H2,1H3,(H,25,33)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKLUKSPPLLDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFN7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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